Salvinolone

Description

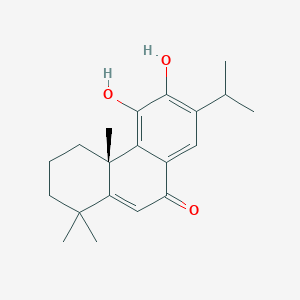

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9-11,22-23H,6-8H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPADGWOASIJKSB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3C2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3[C@@]2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Salvinolone: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery, isolation, and preliminary characterization of Salvinolone, a promising bioactive diterpene, from the roots of Premna integrifolia. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the experimental protocols and quantitative data associated with this significant natural compound.

This compound, specifically identified as 6-hydroxy this compound, has garnered attention for its potential therapeutic applications, notably its activity as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[1][2] This guide offers a structured presentation of the methodologies employed in its extraction and purification, alongside the analytical data that elucidated its structure and bioactivity.

Introduction to Premna integrifolia and this compound

Premna integrifolia Linn. (Verbenaceae) is a medicinal plant with a rich history in traditional medicine systems, including Ayurveda.[3] Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, including alkaloids, flavonoids, and terpenoids.[4][5] Among these, the diterpenoids are of particular interest due to their wide range of biological activities. This compound, a diterpene isolated from the roots of P. integrifolia, has been identified as a potent anti-inflammatory agent.[1][2]

Assay-Guided Isolation of this compound

The isolation of this compound from Premna integrifolia was directed by its bioactivity, specifically its ability to inhibit key enzymes in the inflammatory cascade. An assay-guided fractionation approach was employed to systematically purify the active constituent from the crude plant extract.

Plant Material and Extraction

Fresh roots of Premna integrifolia serve as the source material for the isolation of this compound. A systematic extraction process is crucial to obtain a crude extract enriched with the desired diterpene.

Experimental Protocol: Extraction

-

Collection and Preparation: The roots of Premna integrifolia are collected and authenticated. They are then washed, shade-dried, and coarsely powdered.

-

Solvent Extraction: The powdered root material is subjected to extraction with petroleum ether. This non-polar solvent is effective in extracting diterpenes like this compound. A soxhlet apparatus can be employed for exhaustive extraction, or cold maceration can be performed.

-

Concentration: The resulting petroleum ether extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude petroleum ether extract (PEE).

Fractionation and Purification

The crude PEE, a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate this compound.

Experimental Protocol: Chromatographic Purification

-

Initial Fractionation (Column Chromatography): The crude PEE is adsorbed onto a suitable adsorbent (e.g., silica gel) and subjected to column chromatography. A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Bioassay of Fractions: The collected fractions are screened for their inhibitory activity against COX-2 and 5-LOX to identify the fractions containing the active compound(s).

-

Fine Purification (RP-HPLC): The active fractions are pooled, concentrated, and subjected to final purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). An isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of methanol and water) is used to achieve high purity separation. The peak corresponding to this compound is collected.

Logical Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Quantitative Data

The bioactivity of the petroleum ether extract of Premna integrifolia and the isolated this compound was quantified through in vitro enzyme inhibition assays.

| Sample | Target Enzyme | IC50 Value (µg/mL) |

| Petroleum Ether Extract (PEE) | COX-2 | 6.15[2] |

| Petroleum Ether Extract (PEE) | 5-LOX | 11.33[2] |

IC50 values represent the concentration of the sample required to inhibit 50% of the enzyme activity.

Structure Elucidation

The chemical structure of the isolated compound was determined to be 6-hydroxy this compound through extensive spectroscopic analysis.

Analytical Techniques Employed:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

SpectraBase provides reference spectra for 6-Hydroxy-Salvinolone, which can be used for comparison and confirmation of the isolated compound's identity.

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

This compound's anti-inflammatory properties stem from its ability to dually inhibit the COX-2 and 5-LOX enzymes. These enzymes are critical in the biosynthesis of pro-inflammatory lipid mediators, namely prostaglandins and leukotrienes, from arachidonic acid.

Signaling Pathway of Inflammation and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Table 2 from Premna integrifolia L.: A review of its biodiversity, traditional uses and phytochemistry | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots | Springer Nature Experiments [experiments.springernature.com]

- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Salvinolone: A Novel Diterpenoid Natural Product - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinolone is a neoclerodane diterpenoid natural product that has garnered interest within the scientific community. It is structurally intriguing and holds potential for further investigation into its biological activities. Notably, this compound is chemically identical to montbretol, a compound that has also been isolated from natural sources. This guide provides a comprehensive overview of this compound, positioning it within the broader context of neoclerodane diterpenoids, a class of compounds known for their diverse and potent biological effects. Due to the limited specific data on this compound, this document will draw upon the extensive research conducted on closely related and well-studied neoclerodane diterpenoids, particularly salvinorin A, to provide a thorough technical understanding.

Chemical Structure and Properties

This compound belongs to the neoclerodane class of diterpenoids, which are characterized by a specific bicyclic core structure. The unique arrangement of functional groups and stereochemistry in these molecules contributes to their diverse biological activities.

Biological Activities of Neoclerodane Diterpenoids from Salvia Species

While quantitative data for this compound is not extensively available, the biological activities of other neoclerodane diterpenoids isolated from various Salvia species provide valuable insights into its potential therapeutic applications. These compounds have demonstrated a range of effects, including neurotrophic, cytotoxic, anti-inflammatory, and antiviral activities.[1][2][3] The most well-studied neoclerodane diterpenoid, salvinorin A, is a potent and selective kappa-opioid receptor (KOR) agonist.[4][5]

| Compound | Source (Salvia Species) | Biological Activity | IC50 / EC50 / Other Metrics |

| Tiliifolin E (5) | Salvia tiliifolia | Neuroprotective effect in vitro | Statistically significant |

| Guevarain B (2) | Salvia guevarae | Antiproliferative (K562 cell line) | IC50 = 33.1 ± 1.3 µM |

| 6α-hydroxy-patagonol acetonide (7) | Salvia guevarae | Antiproliferative (K562 cell line) | IC50 = 39.8 ± 1.5 µM |

| Dugesin F (4) | Salvia dugesii | Antiviral (Influenza virus FM1) | Non-toxic antiviral compound |

| Tepehuanin G (7) | Salvia herbacea | Anti-inflammatory | Comparable to indomethacin |

| Salvinorin A | Salvia divinorum | Kappa-opioid receptor agonist | Potent and selective |

Experimental Protocols

Isolation of Neoclerodane Diterpenoids from Salvia Species

The following is a general protocol for the isolation of neoclerodane diterpenoids from plant material, which can be adapted for the isolation of this compound.

1. Extraction:

-

Air-dried and powdered aerial parts of the Salvia species are extracted with a suitable solvent, such as dichloromethane or a methanol/dichloromethane mixture, at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

-

Fractions containing compounds of interest are combined and further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[2]

-

The absolute configuration can be established by X-ray crystallography or electronic circular dichroism (ECD).[2]

Total Synthesis of Neoclerodane Diterpenoids

The total synthesis of complex natural products like neoclerodane diterpenes is a challenging endeavor that allows for the confirmation of their structure and the generation of analogues for structure-activity relationship (SAR) studies.[5] Several total synthesis approaches have been developed for salvinorin A, a representative neoclerodane diterpenoid.[6][7][8] A common strategy involves the use of key reactions such as the intramolecular Diels-Alder reaction to construct the characteristic decalin core.[6]

A Representative Synthetic Approach (Intramolecular Diels-Alder Strategy for Salvinorin A): [6]

-

Starting Material: The synthesis often commences from a readily available chiral starting material, such as 3-furaldehyde.

-

Key Transformations:

-

Construction of a triene precursor containing the diene and dienophile moieties.

-

A highly diastereoselective intramolecular Diels-Alder (IMDA) reaction to form the trans-decalin scaffold.

-

Further functional group manipulations to install the necessary oxygenation and stereocenters.

-

-

Completion of the Synthesis: The final steps involve the introduction of the remaining functional groups to yield the natural product.

Signaling Pathways

The biological effects of neoclerodane diterpenoids are mediated through their interaction with specific cellular signaling pathways.

Kappa-Opioid Receptor (KOR) Signaling Pathway

Several neoclerodane diterpenoids, most notably salvinorin A, are potent agonists of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[4][9] Activation of KOR leads to a cascade of intracellular events that modulate neuronal activity and have been implicated in pain, mood, and addiction.[9][10] The canonical KOR signaling pathway involves both G-protein dependent and β-arrestin-2 dependent pathways.[10] G-protein signaling is thought to mediate the analgesic effects, while β-arrestin-2 signaling is associated with adverse effects like dysphoria.[11]

Anti-Inflammatory Signaling Pathways

Many natural products, including terpenoids, exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[12][13][14][15][16] These pathways often converge on the regulation of transcription factors such as NF-κB and AP-1, which control the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as COX-2 and iNOS.[12]

Conclusion and Future Perspectives

This compound, a neoclerodane diterpenoid identical to montbretol, represents an intriguing natural product with potential for further scientific exploration. While specific data on this compound remains limited, the extensive research on related compounds from Salvia species, particularly salvinorin A, provides a strong foundation for predicting its potential biological activities and mechanisms of action. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening, including quantitative assessment of its activity on various cellular targets. Elucidating its specific signaling pathways will be crucial in understanding its therapeutic potential. The development of efficient synthetic routes will not only confirm its structure but also enable the creation of novel analogues with improved potency and selectivity, paving the way for potential drug discovery and development.

References

- 1. New neo-clerodane diterpenoids with neurotrophic activity from the aerial parts of Salvia tiliifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. neo-Clerodane diterpenoids from Salvia dugesii and their bioactive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of neoclerodane diterpenes and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of the Neoclerodane Diterpene Salvinorin A via an Intramolecular Diels-Alder Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical methods for the synthesis and modification of neoclerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Insights into Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Salvinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinolone, a naturally occurring abietane diterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antibacterial and cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating data from spectroscopic and crystallographic analyses. Detailed experimental protocols for its structural elucidation and total synthesis are presented, alongside a discussion of its known biological activities and a proposed mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a tricyclic diterpene characterized by a substituted phenanthrenone core. Its systematic IUPAC name is (4aS)-5,6-dihydroxy-7-isopropyl-1,1,4a-trimethyl-3,4-dihydronaphthalen-2(1H)-one. The molecular formula for this compound is C₂₀H₂₆O₃, with a corresponding molecular weight of 314.42 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₃ | [1][2] |

| Molecular Weight | 314.42 g/mol | [1] |

| IUPAC Name | (4aS)-5,6-dihydroxy-7-isopropyl-1,1,4a-trimethyl-3,4-dihydronaphthalen-2(1H)-one | [2] |

| CAS Number | 120278-22-0 | [1] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

A closely related and often co-isolated compound is 6-hydroxy-salvinolone. Its systematic name is 5,6,10-trihydroxy-7-isopropyl-1,1,4a-trimethyl-2,3,4,4a-tetrahydrophenanthren-9(1H)-one, with the molecular formula C₂₀H₂₆O₄.[3][4]

Stereochemistry and Absolute Configuration

The stereochemistry of this compound and its derivatives is a critical aspect of its chemical identity and biological activity. The absolute configuration of the closely related 6-hydroxy-salvinolone has been unambiguously determined through single-crystal X-ray diffraction analysis.

The analysis of 6-hydroxy-salvinolone revealed that the absolute configuration at the chiral center at position 4a is (R).[3][4] This determination was achieved by refining the Flack parameter with data collected using Cu Kα radiation, which provides significant anomalous dispersion.[3][4] This finding is crucial for understanding the three-dimensional arrangement of the molecule and for guiding enantioselective synthetic efforts.

dot

Caption: Chemical structure of this compound with the key stereocenter at position 4a highlighted.

Spectroscopic Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts for 6-Hydroxy-Salvinolone in CDCl₃

| Carbon Position | Chemical Shift (ppm) |

| 1 | 38.5 |

| 2 | 19.3 |

| 3 | 41.5 |

| 4 | 33.6 |

| 4a | 37.2 |

| 5 | 142.1 |

| 6 | 138.9 |

| 7 | 124.5 |

| 8 | 134.2 |

| 9 | 183.1 |

| 10 | 148.9 |

| 11 | 26.5 |

| 12 | 21.3 |

| 13 | 21.3 |

| 14 | 33.2 |

| 15 | 21.5 |

| 16 | 21.5 |

| 17 | 31.8 |

| 18 | 33.2 |

| 19 | 21.5 |

| 20 | 31.8 |

Note: This data is for 6-hydroxy-salvinolone and serves as a reference. Actual shifts for this compound may vary slightly.

Experimental Protocols

Structure Elucidation by X-ray Crystallography (of 6-hydroxy-salvinolone)

The determination of the absolute configuration of 6-hydroxy-salvinolone was a critical step in confirming the stereochemistry of this class of compounds.

Methodology:

-

Crystal Growth: Single crystals of 6-hydroxy-salvinolone suitable for X-ray diffraction were grown from an appropriate solvent system (e.g., by slow evaporation from a solution in methanol or a mixture of solvents).

-

Data Collection: A crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å). The use of copper radiation is crucial for determining the absolute configuration of light-atom molecules due to its ability to induce significant anomalous scattering.[3][4]

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

-

Absolute Configuration Determination: The absolute configuration was determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer when using data with significant anomalous scattering.[3][4]

Table 3: Crystallographic Data for 6-hydroxy-salvinolone

| Parameter | Value |

| Chemical formula | C₂₀H₂₆O₄ |

| Formula weight | 330.41 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 9.4908 (1) |

| b (Å) | 13.1684 (2) |

| c (Å) | 13.8105 (2) |

| V (ų) | 1726.02 (4) |

| Z | 4 |

| Radiation type | Cu Kα |

| T (K) | 100 |

| Flack parameter | 0.06 (17) |

Total Synthesis of (±)-Salvinolone

The first total synthesis of (±)-Salvinolone was achieved in a convergent nine-step process, which confirmed the proposed structure.[5]

Key Steps in the Synthetic Pathway:

-

Preparation of Key Intermediates: The synthesis commenced with the preparation of two key building blocks: 3-isopropoxy-5,5-dimethyl-2-cyclohexenone and a suitable alcohol component.

-

Alkylation: A crucial step involved the alkylation of a carbonyl compound.

-

Intramolecular Friedel-Crafts Reaction: The tricyclic core of this compound was constructed via an intramolecular Friedel-Crafts reaction, a powerful method for forming aromatic ring systems.

dot

Caption: A simplified workflow for the total synthesis of (±)-Salvinolone.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Antibacterial Activity

This compound is active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6] The mechanism of action for abietane diterpenoids is believed to involve the disruption of the bacterial cell membrane.

Cytotoxic Activity

This compound has shown cytotoxic activity against the HL-60 tumor cell line with an IC₅₀ of 47.6 μM after 72 hours of exposure.[6] The cytotoxic mechanism of abietane diterpenoids against cancer cells is often attributed to the induction of apoptosis.

Proposed Signaling Pathways

Based on the activities of related abietane diterpenoids, a hypothetical signaling pathway for the biological effects of this compound can be proposed.

Antibacterial Mechanism: The lipophilic nature of the abietane skeleton likely facilitates its insertion into the bacterial cell membrane. This can disrupt the membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death.

dot

Caption: Proposed mechanism of antibacterial action of this compound.

Cytotoxic Mechanism: In cancer cells, abietane diterpenoids are thought to induce apoptosis through the intrinsic pathway. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

dot

Caption: Proposed apoptotic signaling pathway induced by this compound in cancer cells.

Conclusion

This compound represents a promising natural product with a well-defined chemical structure and stereochemistry. Its demonstrated antibacterial and cytotoxic activities warrant further investigation for potential therapeutic applications. This technical guide provides a foundational understanding of this compound's chemical and biological properties, offering valuable information for researchers aiming to explore its full potential in drug discovery and development. Further studies are needed to fully elucidate its mechanism of action and to optimize its structure for enhanced efficacy and selectivity.

References

- 1. The Total Synthesis of this compound - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

The Uncharted Biosynthetic Route of Salvinolone and a Deep Dive into the Synthesis of Salvinorin A in Salvia divinorum

A Technical Guide for Researchers and Drug Development Professionals

Notice: As of late 2025, the biosynthetic pathway of Salvinolone, a rearranged abietane diterpene found in Salvia prionitis and Clerodendrum kaichianum, has not been elucidated in publicly available scientific literature. While its chemical structure and certain biological activities are known, the enzymatic steps leading to its formation in plants remain an open area for research.

In lieu of specific information on this compound, this technical guide provides an in-depth exploration of the biosynthetic pathway of a related and extensively studied diterpenoid from the same genus: Salvinorin A . This potent psychoactive neoclerodane diterpenoid is the principal active compound in Salvia divinorum. The study of its biosynthesis offers a valuable model for understanding the complex synthesis of specialized diterpenoids in the Salvia genus and provides a framework for future investigation into the biosynthesis of compounds like this compound.

The Biosynthetic Pathway of Salvinorin A

The synthesis of Salvinorin A in Salvia divinorum is a multi-step process localized within the glandular trichomes of the leaves. It originates from the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway, which is common for the formation of diterpenoids in plant plastids.[1][2]

The pathway can be broadly divided into the following stages:

Stage 1: Formation of the Universal Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP)

The initial steps involve the condensation of pyruvate and glyceraldehyde-3-phosphate to form isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), via the DXP/MEP pathway.[2] These five-carbon units are then sequentially condensed to produce the 20-carbon precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP).

Stage 2: Diterpene Synthase Activity and Formation of the Clerodane Skeleton

This stage marks the commitment of GGPP to the Salvinorin A pathway. It involves two classes of diterpene synthases (diTPSs):

-

Class II diTPS: The enzyme ent-clerodienyl diphosphate synthase (SdCPS2) catalyzes the protonation-initiated cyclization of GGPP. This reaction forms a bicyclic labdanyl diphosphate intermediate which then undergoes rearrangement to produce the characteristic ent-clerodienyl diphosphate (CLPP), establishing the core clerodane scaffold of Salvinorin A.[2]

-

Class I diTPS: Following the formation of CLPP, a class I diTPS is required to remove the diphosphate group and potentially facilitate further cyclization. While several class I diTPS genes (SdKSL1-3) have been identified in S. divinorum, the specific enzyme responsible for the next step in Salvinorin A biosynthesis is yet to be definitively characterized.[2]

Stage 3: Tailoring Steps - Oxygenation, Acylation, and Methylation

The clerodane scaffold undergoes a series of modifications by tailoring enzymes to yield the final Salvinorin A molecule. The exact sequence of these events is still under investigation, but the key transformations include:

-

Oxygenation: A series of hydroxylation and oxidation reactions are catalyzed by cytochrome P450 monooxygenases (CYPs) . The enzyme CYP728D26 has been identified to catalyze C18 oxygenation on a clerodane intermediate.[1] Other CYPs, such as those homologous to annonene synthase (ANS) and hardwickiic acid synthase (HDAS), are also believed to be involved in forming the furan ring characteristic of many clerodane diterpenoids.[3][4]

-

Acylation: An acetyltransferase is responsible for the acetylation of the hydroxyl group at the C-2 position.[5]

-

Methylation: The final step is the methylation of the carboxyl group at the C-4 position. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase .[5]

References

- 1. Identification of clerodane diterpene modifying cytochrome P450 (CYP728D26) in Salvia divinorum - en route to psychotropic salvinorin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species | John Innes Centre [jic.ac.uk]

- 5. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

Salvinolone: A Potential Dual Inhibitor of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) for Next-Generation Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The arachidonic acid (AA) cascade is a key inflammatory pathway, with two primary enzymatic branches: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways produce pro-inflammatory mediators, namely prostaglandins (PGs) and leukotrienes (LTs), respectively.

Salvinolone, a naturally occurring abietane diterpene, has been identified from plant species such as Salvia prionitis and Clerodendrum kaichianum. While research into its specific biological activities is ongoing, its chemical structure places it in a class of compounds known for their diverse pharmacological effects, including anti-inflammatory properties. This guide explores the theoretical role of this compound as a dual inhibitor of COX-2 and 5-LOX, a therapeutic strategy with the potential for enhanced efficacy and an improved safety profile over traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The Rationale for Dual COX-2/5-LOX Inhibition

Traditional NSAIDs inhibit both COX-1 and COX-2 enzymes. While COX-2 is inducibly expressed at sites of inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal function. Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with NSAIDs.[1] This led to the development of selective COX-2 inhibitors, which, while having a better gastrointestinal safety profile, have been linked to an increased risk of cardiovascular events. This is hypothesized to be due to the shunting of arachidonic acid down the 5-LOX pathway when the COX pathway is blocked, leading to an overproduction of pro-inflammatory leukotrienes.

A dual inhibitor of COX-2 and 5-LOX, such as the potential role hypothesized for this compound, could offer a more balanced approach to inhibiting the inflammatory cascade.[1] By simultaneously blocking the production of both prostaglandins and leukotrienes, a broader anti-inflammatory effect could be achieved with a potentially reduced risk of the side effects associated with selective inhibition of either pathway.

Signaling Pathways

The metabolism of arachidonic acid via the COX-2 and 5-LOX pathways is a central process in inflammation. The following diagram illustrates this cascade and the putative inhibitory points for a dual inhibitor like this compound.

Caption: Arachidonic Acid Cascade and Point of Inhibition.

Quantitative Data on Dual COX-2/5-LOX Inhibitors

While specific inhibitory data for this compound is not yet available in the public domain, the following table provides examples of IC50 values for known dual COX-2/5-LOX inhibitors to illustrate how such data is typically presented.

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (COX-2) | Reference Compound (5-LOX) |

| Example Compound A | 0.52 | 1.59 | 10.73 | Celecoxib (0.78 µM) | Zileuton (0.77 µM) |

| Demethyleneberberine | 13.46 ± 1.91 | 2.93 ± 0.81 | N/A | Celecoxib (0.07 ± 0.02 µM) | Zileuton (0.25 ± 0.06 µM) |

| Licofelone | 0.21 | 0.18 | N/A | N/A | N/A |

Note: The data presented above are for illustrative purposes and are derived from various sources studying different dual-inhibitory compounds. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the dual COX-2/5-LOX inhibitory activity of a test compound like this compound.

1. In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of recombinant COX-2.

-

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Celecoxib)

-

96-well microplate and plate reader

-

-

Procedure:

-

To each well of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.

-

Add various concentrations of the test compound (this compound) or the reference inhibitor. Include a vehicle control (DMSO).

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of 5-LOX.

-

Principle: The activity of 5-LOX is determined by measuring the formation of hydroperoxides from a linoleic acid substrate. The hydroperoxides oxidize Fe2+ to Fe3+, which is detected colorimetrically.

-

Materials:

-

Human recombinant 5-LOX enzyme

-

Assay buffer

-

Linoleic acid (substrate)

-

Ferrous oxidation-xylenol orange (FOX) reagent

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Zileuton)

-

96-well microplate and plate reader

-

-

Procedure:

-

Add the 5-LOX enzyme solution and the test compound (this compound) or reference inhibitor at various concentrations to the wells of a 96-well plate.

-

Pre-incubate the plate at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Incubate for a specified time at room temperature.

-

Stop the reaction and develop the color by adding the FOX reagent.

-

Measure the absorbance at a suitable wavelength (e.g., 560 nm).

-

Calculate the percentage of inhibition and determine the IC50 value as described for the COX-2 assay.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing a potential dual COX-2/5-LOX inhibitor.

Caption: Workflow for Dual Inhibitor Characterization.

The development of dual COX-2/5-LOX inhibitors represents a promising therapeutic avenue for the management of inflammatory diseases, potentially offering a safer alternative to existing anti-inflammatory drugs. This compound, as a natural abietane diterpene, warrants investigation for such activity. The experimental protocols and frameworks outlined in this guide provide a clear path for the systematic evaluation of this compound and other novel compounds as dual inhibitors. Future research should focus on performing these in vitro assays, followed by cell-based and in vivo studies to validate the anti-inflammatory efficacy and safety profile of promising candidates. Such studies will be critical in determining whether this compound can be developed into a clinically useful next-generation anti-inflammatory agent.

References

The Core Mechanism of Action of Salvianolic Acids in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a myriad of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a paramount goal in drug discovery. Salvianolic acids, particularly Salvianolic acid A and Salvianolic acid B, derived from the medicinal plant Salvia miltiorrhiza, have emerged as promising candidates due to their potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which these compounds exert their effects on key inflammatory signaling pathways. While the term "Salvinolone" is not commonly found in scientific literature, the extensive research on Salvianolic acids A and B offers significant insights into the anti-inflammatory potential of compounds from the Salvia genus.

Data Presentation: Quantitative Effects of Salvianolic Acids on Inflammatory Markers

The anti-inflammatory activity of Salvianolic acids A and B has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Effect | IC50 / Effective Concentration | Reference |

| Salvianolic Acid A | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | - | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of Prostaglandin E2 (PGE2) Production | - | [1] | |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of IKKβ activity (Ki) | 3.63 µM | [1] | |

| Salvianolic Acid B | Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Inhibition of Nitric Oxide (NO) Production | Effective at 25, 50, 100µM | [2] |

| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Inhibition of Prostaglandin E2 (PGE2) Production | Effective at 25, 50, 100µM | [2] | |

| HNSCC JHU-022 cells | - | Inhibition of cell growth | IC50 of 18 µM | [3] | |

| HNSCC JHU-013 cells | - | Inhibition of cell growth | IC50 of 50 µM | [3] | |

| MCF-7 cells | - | Inhibition of cell viability (24h) | IC50 of 4.5 mg/mL | [4] |

Core Signaling Pathways Modulated by Salvianolic Acids

Salvianolic acids exert their anti-inflammatory effects by modulating several key signaling cascades that are crucial for the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like COX-2 and iNOS.

Salvianolic acids have been shown to potently inhibit the NF-κB pathway. Salvianolic acid A directly targets and inhibits IKKβ, a key component of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[1] This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Inflammatory stimuli activate a cascade of kinases that ultimately leads to the phosphorylation and activation of MAPKs. Activated MAPKs then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes.

Salvianolic acids have been demonstrated to suppress the phosphorylation and activation of key MAPK proteins. For instance, Salvianolic acid B has been shown to inhibit the phosphorylation of p38 MAPK in TGF-β1-stimulated hepatic stellate cells.[5] By inhibiting the activation of these kinases, Salvianolic acids can effectively dampen the downstream inflammatory response.

References

- 1. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvianolic acid B inhibits IL-1β-induced inflammatory cytokine production in human osteoarthritis chondrocytes and has a protective effect in a mouse osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvianolic Acid B Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Salvinolone and Its Derivatives: A Technical Guide for Researchers

Abstract

Salvinolone and its naturally occurring analogue, 6-hydroxy this compound, have emerged as promising anti-inflammatory agents. This technical guide provides a comprehensive overview of their mechanisms of action, supported by quantitative data from preclinical studies. It details the experimental protocols for key in vitro and in vivo assays used to evaluate their anti-inflammatory efficacy. Furthermore, this guide elucidates the primary signaling pathways involved, namely the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and explores the potential downstream effects on inflammatory mediators. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

The search for novel anti-inflammatory drugs with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and cardiovascular side effects.[1] Compounds that offer a broader mechanism of action, such as dual inhibition of both the COX and lipoxygenase (LOX) pathways, are of significant interest. This compound, a diterpenoid, and its derivative, 6-hydroxy this compound, isolated from plants of the Premna genus, have demonstrated potent anti-inflammatory activities, positioning them as valuable lead compounds for further investigation.[2][3][4][5] This document synthesizes the current knowledge on the anti-inflammatory properties of these compounds, with a focus on their molecular mechanisms and the experimental methodologies used for their evaluation.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound derivatives, specifically 6-hydroxy this compound, is attributed to the dual inhibition of two key enzymes in the arachidonic acid cascade: COX-2 and 5-LOX.[5][6]

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), such as PGE2, which are potent mediators of pain, fever, and swelling.[1]

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is the key enzyme in the biosynthesis of leukotrienes (LTs). Leukotrienes are involved in a variety of inflammatory responses, including neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.[7]

By simultaneously inhibiting both pathways, this compound derivatives can effectively reduce the production of a wide range of pro-inflammatory mediators. Evidence suggests that this dual inhibition also leads to the downregulation of downstream inflammatory markers, including nitric oxide (NO), pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), and inducible nitric oxide synthase (iNOS).[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of a petroleum ether extract (PEE) of Premna integrifolia roots, from which 6-hydroxy this compound was identified as a major active component.[5]

Table 1: In Vitro Enzyme Inhibition

| Substance | Target Enzyme | IC50 Value |

|---|---|---|

| P. integrifolia PEE | COX-2 | 6.15 µg/mL |

| P. integrifolia PEE | 5-LOX | 11.33 µg/mL |

Data from Azad et al., 2018.[5]

Table 2: In Vivo Anti-inflammatory Activity

| Model | Substance | Dose | Outcome |

|---|---|---|---|

| Carrageenan-induced paw edema (mouse) | P. integrifolia PEE | Not specified | Significant reduction in paw edema |

Data from Azad et al., 2018.[5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

In Vitro COX-2 and 5-LOX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound on COX-2 and 5-LOX enzymes.

-

Enzyme and Substrate Preparation:

-

Recombinant human COX-2 and soybean 5-LOX are used.

-

Arachidonic acid is used as the substrate for COX-2, and linoleic acid is used for 5-LOX.[8]

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The test compound (e.g., 6-hydroxy this compound) is pre-incubated with the respective enzyme (COX-2 or 5-LOX) in a suitable buffer (e.g., Tris-HCl for COX-2, sodium phosphate buffer for 5-LOX) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).[8][9]

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The formation of the product is measured over time. For COX-2, this can be the detection of PGE2 via ELISA. For 5-LOX, the formation of conjugated dienes from linoleic acid can be measured spectrophotometrically at 234 nm.[8]

-

-

Data Analysis:

-

The percentage of enzyme inhibition is calculated by comparing the rate of product formation in the presence of the test compound to that of a vehicle control.

-

The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against a range of compound concentrations.

-

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of NO production in a murine macrophage cell line as an indicator of inflammatory response.

-

Cell Culture and Seeding:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.[5]

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

After a pre-incubation period (e.g., 1 hour), inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).[5]

-

The cells are then incubated for a further 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Nitrite, a stable metabolite of NO, is measured in the cell culture supernatant.

-

50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5]

-

After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve, and the percentage of inhibition of NO production is determined relative to LPS-stimulated cells without the test compound.

-

Pro-inflammatory Cytokine Measurement by ELISA

This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Sample Collection:

-

Supernatants from RAW 264.7 cells, treated as described in the NO production assay, are collected.

-

-

ELISA Procedure (Sandwich ELISA):

-

A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.[10]

-

The plate is washed and blocked to prevent non-specific binding.

-

Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.[10]

-

After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour.[6]

-

The plate is washed again, and an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added.

-

After a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., H2SO4).

-

-

Data Analysis:

-

The absorbance is read at 450 nm.

-

A standard curve is generated by plotting the absorbance versus the concentration of the cytokine standards.

-

The concentration of the cytokine in the samples is determined from the standard curve.

-

In Vivo Carrageenan-Induced Paw Edema in Mice

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[11]

-

Animals:

-

Male Swiss albino mice (25-30g) are typically used.[12]

-

-

Treatment:

-

Animals are divided into groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound (e.g., P. integrifolia PEE).

-

The test compound or vehicle is administered, usually orally or intraperitoneally, 1 hour before the induction of inflammation.[3]

-

-

Induction of Edema:

-

A subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of each mouse.[12]

-

-

Measurement of Paw Volume:

-

The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[12]

-

-

Data Analysis:

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

-

Signaling Pathways and Molecular Interactions

The anti-inflammatory effects of this compound and its derivatives are orchestrated through the modulation of key signaling pathways.

Inhibition of Arachidonic Acid Metabolism

The primary mechanism involves the dual inhibition of COX-2 and 5-LOX, which blocks the two major inflammatory pathways originating from arachidonic acid.

Caption: Dual inhibition of COX-2 and 5-LOX by this compound derivatives.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of a compound like this compound in vitro.

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

Potential Downstream Signaling Regulation

While direct evidence for this compound is still emerging, studies on related compounds and the known downstream effects of COX/LOX inhibition suggest a potential role in modulating the NF-κB signaling pathway. NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes.[13][14]

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound and its derivative, 6-hydroxy this compound. Their ability to dually inhibit COX-2 and 5-LOX presents a significant therapeutic advantage over traditional NSAIDs. The provided experimental protocols serve as a foundation for further research and standardization of assays for these and similar compounds.

Future research should focus on:

-

Studies with Pure this compound: To precisely determine its IC50 values for COX-2 and 5-LOX and to fully characterize its pharmacological profile.

-

Elucidation of Signaling Pathways: To confirm the direct effects of this compound on the NF-κB and potentially other pathways like MAPK, using techniques such as Western blotting and reporter gene assays.

-

In Vivo Efficacy and Safety: To conduct comprehensive in vivo studies in various models of inflammation to establish efficacy, determine optimal dosing, and assess the safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. inotiv.com [inotiv.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. Identification and Characterization of MAPK Signaling Pathway Genes and Associated lncRNAs in the Ileum of Piglets Infected by Clostridium perfringens Type C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Salvinolone: A Technical Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Salvinolone

This compound is a naturally occurring polyoxygenated aromatic tricyclic diterpene. It was first isolated from the roots of the plant Salvia prionitis.[1] Its chemical structure has been confirmed through total synthesis.[1]

Diterpenes from the Salvia genus are known to possess a wide array of biological activities.[2][3][4] These activities are often attributed to their diverse and complex chemical structures.

dot

Caption: Chemical classification of this compound.

Putative Biological Activities

While specific pharmacological data for this compound is not available in the reviewed literature, a recent study on the synthesis of related oxygenated tricyclic aromatic diterpenes suggests that compounds in this class, including this compound, are associated with a range of bioactivities. These potential activities include:

-

Antitumor properties

-

Antibacterial effects

-

Antitermitic activity

-

Antioxidant potential[5]

It is important to emphasize that these are generalized activities for a class of related compounds and have not been specifically quantified for this compound in published research.

The Genus Salvia and its Pharmacological Significance

The genus Salvia is a rich source of bioactive compounds, with various species being used in traditional medicine for their therapeutic properties.[2][3][4][6] The pharmacological effects of Salvia species are attributed to a variety of chemical constituents, including terpenoids, flavonoids, and phenolic acids.[2][3][7] Documented biological activities of extracts and isolated compounds from the Salvia genus include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4][6]

Distinction from Salvinorin A

It is crucial to distinguish this compound from the much more extensively researched neoclerodane diterpenoid, Salvinorin A.

| Feature | This compound | Salvinorin A |

| Chemical Class | Polyoxygenated aromatic tricyclic diterpene | Neoclerodane diterpenoid |

| Natural Source | Salvia prionitis (roots)[1] | Salvia divinorum (leaves) |

| Pharmacological Target | Not yet identified | Potent and selective kappa-opioid receptor (KOR) agonist |

| Known Effects | General bioactivities suggested for its chemical class (antitumor, antibacterial, antioxidant)[5] | Potent, short-acting hallucinogen; potential therapeutic applications in addiction, pain, and neurological disorders |

| Research Volume | Very limited | Extensive |

Future Research Directions

The unique chemical structure of this compound, a polyoxygenated aromatic tricyclic diterpene, warrants further investigation to elucidate its pharmacological profile. Future research should focus on:

-

In-vitro screening: To determine its activity against a panel of biological targets, including cancer cell lines, bacterial strains, and assays for antioxidant and anti-inflammatory activity.

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by this compound.

-

In-vivo studies: To evaluate its efficacy and safety in animal models.

-

Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship.

dot

Caption: Proposed experimental workflow for elucidating the pharmacological profile of this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Unified short syntheses of oxygenated tricyclic aromatic diterpenes by radical cyclization with a photoredox catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of Salvia officinalis and its components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Salvinolone: Acknowledging a Research Gap and Exploring the Therapeutic Landscape of its Prominent Analog, Salvinorin A

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide addresses the inquiry into the potential therapeutic applications of Salvinolone. However, a comprehensive review of the scientific literature reveals a significant scarcity of research specifically focused on this compound. The vast majority of pharmacological and clinical investigations have been directed towards its close structural analog, Salvinorin A , the primary psychoactive diterpenoid isolated from the plant Salvia divinorum.

Therefore, while the core request centered on this compound, the available data necessitates a pivot to a detailed examination of Salvinorin A to provide a meaningful and data-rich resource. It is hypothesized that the therapeutic avenues being explored for Salvinorin A could potentially be relevant for this compound, should future research be undertaken. This guide will clearly delineate the data as pertaining to Salvinorin A and its derivatives.

Executive Summary

Salvinorin A has emerged as a compound of significant interest due to its unique mechanism of action as a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike classical opioids, it is a non-nitrogenous diterpenoid, offering a novel scaffold for drug design.[2][3] Preclinical studies have illuminated its potential in a range of therapeutic areas, including pain management, anti-inflammation, and the treatment of neurological disorders. This document synthesizes the current understanding of Salvinorin A's therapeutic potential, presenting key quantitative data, experimental methodologies, and a visualization of its primary signaling pathway.

Mechanism of Action: A Selective Kappa-Opioid Receptor Agonist

Salvinorin A's primary pharmacological activity is mediated through its potent agonism of the KOR.[1] This interaction is highly selective, with little to no significant activity at mu- or delta-opioid receptors, which is a key differentiator from traditional opioids and accounts for its distinct pharmacological profile.[4] Activation of the KOR by Salvinorin A leads to the modulation of several downstream signaling cascades, including the inhibition of adenylyl cyclase and the regulation of dopamine release.[5] This targeted action is central to its observed therapeutic effects and also its characteristic psychoactive properties.

Potential Therapeutic Applications of Salvinorin A

Analgesia and Anti-Inflammatory Effects

A significant body of preclinical evidence supports the analgesic and anti-inflammatory properties of Salvinorin A and its analogs.[6] Studies have demonstrated its efficacy in various pain models, including inflammatory and neuropathic pain.

Table 1: Summary of Preclinical Analgesic and Anti-inflammatory Effects of Salvinorin A and its Analog (β-THP SalB)

| Model | Compound | Outcome Measure | Result | Reference |

| Formalin-induced Inflammatory Pain | Salvinorin A | Reduction in pain score | Significant reduction in both Phase 1 (nociceptive) and Phase 2 (inflammatory) pain. | [7] |

| Formalin-induced Inflammatory Pain | β-THP SalB | Reduction in pain score | Dose-dependent reduction in both phases of pain. | [7] |

| Formalin-induced Paw Edema | Salvinorin A | Paw size | Significant reduction in paw edema. | [7] |

| Formalin-induced Paw Edema | β-THP SalB | Paw size | Significant reduction in paw edema. | [7] |

| Paclitaxel-induced Neuropathic Pain | Salvinorin A | Mechanical and Cold Allodynia | Dose-dependent suppression of hypersensitivity. | [6] |

| Paclitaxel-induced Neuropathic Pain | β-THP SalB | Mechanical and Cold Allodynia | Dose-dependent suppression of hypersensitivity. | [6] |

| LPS-stimulated Macrophages | Salvinorin A | Nitrite, TNF-α, IL-10 levels | Reduction in inflammatory mediators at picomolar concentrations. | [8] |

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of Salvinorin A, particularly in the context of ischemic brain injury.[9][10]

Table 2: Summary of Preclinical Neuroprotective Effects of Salvinorin A

| Model | Outcome Measure | Result | Reference |

| Mouse Ischemic Stroke | Infarct size, neurological deficits | Consistent reduction in infarct size and improved neurological outcomes. | [10] |

| Hypoxia/Ischemia | Brain damage | Pronounced neuroprotective effects. | [9] |

Other Potential Applications

Salvinorin A has also been investigated for its potential in treating addiction and mood disorders, though results have been more varied.[10] Its anti-addictive properties are thought to be mediated by its modulation of the dopamine system.[3][5]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This widely used model assesses both acute nociceptive and persistent inflammatory pain.

-

Animal Model: Typically, male C57BL/6 mice are used.

-

Drug Administration: Salvinorin A or its analogs are administered, often subcutaneously or intraperitoneally, at varying doses prior to formalin injection.

-

Induction of Pain: A dilute solution of formalin (e.g., 2%) is injected into the plantar surface of the hind paw.

-

Behavioral Assessment: The time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: Phase 1 (0-10 minutes post-injection, representing acute pain) and Phase 2 (15-60 minutes post-injection, representing inflammatory pain).

-

Edema Measurement: Paw thickness is measured with calipers before and after the experiment to quantify inflammation-induced edema.[7]

In Vitro Macrophage Anti-inflammatory Assay

This assay evaluates the direct anti-inflammatory effects of a compound on immune cells.

-

Cell Line: Murine macrophage cell lines (e.g., J774) are commonly used.

-

Cell Culture and Stimulation: Macrophages are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are co-incubated with LPS and varying concentrations of Salvinorin A.

-

Measurement of Inflammatory Mediators: The supernatant is collected to measure the levels of nitric oxide (via the Griess assay) and pro-inflammatory cytokines like TNF-α and interleukins (via ELISA).[8]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the primary signaling pathway of Salvinorin A and a typical experimental workflow for evaluating its anti-inflammatory properties.

Caption: Salvinorin A's primary signaling cascade upon binding to the KOR.

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Clinical Development and Future Directions

To date, clinical trials specifically investigating the therapeutic applications of Salvinorin A are limited, partly due to its potent psychoactive effects and short duration of action. A study has evaluated the effects of Salvinorin A in healthy controls to understand its experiential effects. The development of analogs with improved pharmacokinetic profiles and a separation of therapeutic from psychoactive effects is a key area of ongoing research. These next-generation compounds may hold the key to unlocking the full therapeutic potential of this unique chemical scaffold.

Conclusion

While direct research on this compound is currently lacking, the extensive investigation into its analog, Salvinorin A, provides a strong foundation for understanding the potential therapeutic applications of this class of compounds. The potent and selective KOR agonism of Salvinorin A has been linked to promising analgesic, anti-inflammatory, and neuroprotective effects in preclinical models. Further research into this compound is warranted to determine if it shares these properties and to assess its own unique pharmacological profile. The development of novel derivatives with optimized therapeutic windows remains a critical step towards translating these preclinical findings into clinical applications.

References

- 1. Salvinorin A: a novel and highly selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvinorin A, a kappa-opioid receptor (KOP-r) agonist hallucinogen: Pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - OPEN Foundation [open-foundation.org]

- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Salvinolone: A Literature Review of its Biological Activities

For Immediate Release

Wuhan, China – November 10, 2025 – A comprehensive technical review released today sheds light on the promising biological activities of Salvinolone, a naturally occurring diterpenoid compound. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates the current scientific knowledge on this compound, presenting its cytotoxic and antimicrobial properties with a focus on quantitative data and experimental methodologies.

This compound, a member of the abietane diterpene family, has been isolated from several plant sources, including Salvia prionitis, Clerodendrum kaichianum, and Taxodium distichum. Its chemical formula is C₂₀H₂₆O₃, with a molecular weight of 314.4 g/mol . This review summarizes the key findings on its biological activities and provides a foundation for future research into its therapeutic applications.

Cytotoxic Activity Against Human Leukemia Cells

A notable biological activity of this compound is its cytotoxic effect on the human promyelocytic leukemia cell line, HL-60. Research has demonstrated that this compound inhibits the growth of these cancer cells with a half-maximal inhibitory concentration (IC50) of 47.6 μM.[1] This finding suggests a potential role for this compound as a lead compound in the development of novel anticancer agents.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Activity | Quantitative Data | Reference |

| HL-60 | Cytotoxic | IC50: 47.6 μM | [1] |

Antimicrobial Properties

This compound has also exhibited significant antibacterial activity, particularly against drug-resistant bacterial strains. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), two major causes of hospital-acquired infections.[1]

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity | Quantitative Data | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 4-10 µg/mL | |

| Vancomycin-resistant Enterococcus (VRE) | Antibacterial | MIC: 4-16 µg/mL |

Experimental Protocols

To facilitate further research and validation of these findings, this guide outlines the general experimental protocols employed in determining the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against the HL-60 cell line is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

General Protocol:

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against bacterial strains is commonly determined using the broth microdilution method.

General Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared.

-

Serial Dilution: this compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 18-24 hours at 37°C).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Salvinolone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Salvinolone